3,3,5-Trimethylcyclohexane-1-thiol
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Overview
Description
3,3,5-Trimethylcyclohexane-1-thiol: is an organic compound with the molecular formula C9H18S . It is a thiol derivative of cyclohexane, characterized by the presence of three methyl groups at positions 3 and 5, and a thiol group at position 1. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylcyclohexane-1-thiol typically involves the thiolation of 3,3,5-trimethylcyclohexanone. The reaction is carried out in the presence of an acid catalyst and an organic sulfur compound as a co-catalyst . The process involves the following steps:
Reaction of 3,3,5-trimethylcyclohexanone with a thiol reagent: This step is catalyzed by an acid, such as hydrochloric acid, and an organic sulfur compound, such as an alkane thiol.
Recycling of the co-catalyst: The organic sulfur compound used as a co-catalyst can be rejuvenated by treatment with a halogen acid and recycled for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient recycling of catalysts to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
3,3,5-Trimethylcyclohexane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is nucleophilic and can form covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes or the modification of target molecules, affecting their function and activity .
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a thiol group.
1,1-Bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane: Another derivative of 3,3,5-trimethylcyclohexane with two hydroxyphenyl groups.
Comparison:
3,3,5-Trimethylcyclohexane-1-thiol: is unique due to its thiol group, which imparts distinct chemical reactivity and odor properties.
3,3,5-Trimethylcyclohexanol: has a hydroxyl group, making it more hydrophilic and less reactive towards nucleophiles compared to the thiol derivative.
1,1-Bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane: is used in different applications, such as the production of polycarbonate plastics, due to its phenolic groups.
Properties
Molecular Formula |
C9H18S |
---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
3,3,5-trimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
LCDWLNISHUZXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)S |
Origin of Product |
United States |
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